

3-Bromo-N,2-Dimethylaniline: Technical Profile & Safety Architecture[1]

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Compound of Interest

Compound Name:	3-bromo-N,2-dimethylaniline
CAS No.:	1187928-43-3
Cat. No.:	B1457302

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Executive Summary

3-Bromo-N,2-dimethylaniline (CAS 58534-94-8) represents a specialized bifunctional scaffold in medicinal chemistry.[1] Characterized by a secondary amine and an aryl bromide functionality, it serves as a critical "hinge" intermediate for constructing heterocycles and kinase inhibitors.[1] However, its structural advantages come with a severe toxicological profile typical of halogenated N-alkyl anilines, specifically the potential for rapid methemoglobinemia induction.[1] This guide synthesizes the physiochemical properties, toxicological mechanisms, and rigorous handling protocols required for safe experimental integration.[1]

Part 1: Physiochemical Identity & Structural Analysis

This compound is not merely a solvent or simple reagent; it is a reactive building block.[1] Its stability is compromised by light and oxygen, necessitating strict inert atmosphere storage.[1]

Table 1: Physiochemical Specifications

Property	Specification	Notes
IUPAC Name	3-Bromo-N,2-dimethylaniline	Also: 3-Bromo-N-methyl-o-toluidine
CAS Number	58534-94-8	Verify lot-specific CoA before use
Formula		
Molecular Weight	200.08 g/mol	
Physical State	Liquid / Low-melting solid	Tendency to supercool; color darkens on oxidation
Solubility	DMSO, Methanol, DCM	Hydrophobic; low water solubility
pKa (Predicted)	~3.5 - 4.0 (Conjugate acid)	Reduced basicity due to ortho-methyl steric hindrance and inductive withdrawal by Br

Structural Reactivity

The molecule possesses two distinct reactive vectors:

- Nucleophilic Vector: The N-methyl group (secondary amine) allows for reactions or acylation.^[1]
- Electrophilic Vector: The C3-Bromine handle is primed for Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki-Miyaura).^[1]

Part 2: Toxicological Mechanisms (The "Why")^[1]

Standard SDSs often list "Toxic" without explaining the mechanism, leading to complacency.^[1]

The danger of **3-bromo-N,2-dimethylaniline** lies in its metabolic bioactivation.^[1]

The Methemoglobinemia Cascade

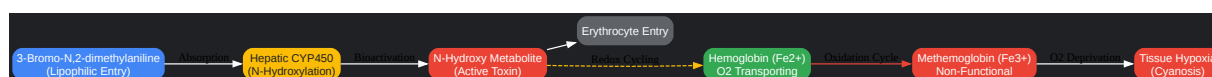
Like many lipophilic anilines, this compound readily penetrates the skin. Once systemic, it undergoes hepatic metabolism via Cytochrome P450 enzymes.[1] The N-hydroxylation pathway produces a hydroxylamine metabolite, which enters the erythrocyte and oxidizes Hemoglobin (

) to Methemoglobin (

).[1] This ferric state cannot bind oxygen, leading to functional anemia and cellular hypoxia [1, 2].[1]

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the lethal metabolic loop that necessitates high-level PPE.[1]



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Figure 1: The metabolic activation pathway of aniline derivatives leading to methemoglobinemia.[1]

Part 3: Advanced Handling & Safety Protocols

Core Directive: Treat this substance as a "silent penetrator." It can pass through standard latex gloves in seconds.[1]

The Barrier System (PPE)[1]

- Gloves: Do NOT use standard nitrile for prolonged immersion.[1]
 - Splash Protection: Double-gloved Nitrile (min 0.11 mm).[1]
 - Full Handling: Silver Shield (Laminate) or Viton gloves are required for stock solution preparation [3].[1]

- Respiratory: If working outside a fume hood (strongly discouraged), a full-face respirator with P100/Organic Vapor cartridges is mandatory.[1]

Engineering Controls

- Atmosphere: Store and weigh under Argon or Nitrogen.[1] The secondary amine is prone to oxidation, forming impurities that can interfere with sensitive Pd-catalysis.[1]
- Decontamination: All glassware must be rinsed with an acidic solution (1M HCl) before removal from the hood to convert the volatile free base into the non-volatile hydrochloride salt.

Emergency Response (Self-Validating Protocol)

- Cyanosis Check: If a researcher's lips or fingernails turn blue, assume Methemoglobinemia. [1]
- Antidote Awareness: Methylene Blue is the standard clinical antidote.[1] Ensure medical personnel are informed that the patient was exposed to an aniline derivative [4].[1]

Part 4: Synthetic Utility in Drug Discovery

In drug development, this molecule is valued for its orthogonal reactivity.[1] The bromine atom allows for carbon-carbon or carbon-heteroatom bond formation, while the secondary amine can be derivatized to tune solubility or target affinity.[1]

Experimental Workflow: Buchwald-Hartwig Coupling

The following protocol demonstrates the use of **3-bromo-N,2-dimethylaniline** as an electrophile to couple with a primary amine, a common step in kinase inhibitor synthesis.[1]

Reagents:

- Substrate: **3-Bromo-N,2-dimethylaniline** (1.0 equiv)[1]
- Coupling Partner: Morpholine (1.2 equiv)[1]
- Catalyst:

(2 mol%)[1]

- Ligand: BINAP or Xantphos (4 mol%)[1]

- Base:

(1.5 equiv)[1]

- Solvent: Anhydrous Toluene (0.2 M)[1]

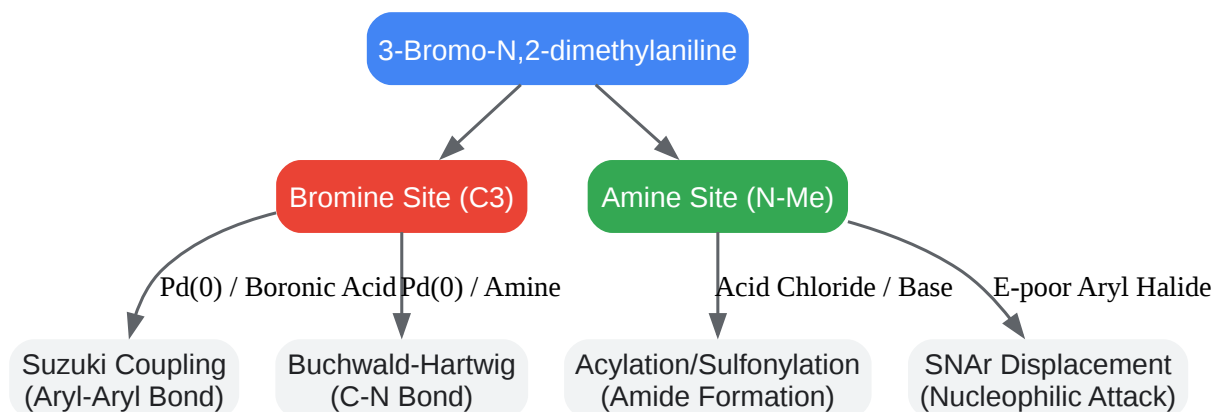
Step-by-Step Methodology:

- Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
- Charging: Add

, Ligand, and Base in the glovebox or under positive Argon flow.
- Substrate Addition: Add **3-bromo-N,2-dimethylaniline** and Morpholine via syringe.
- Degassing: Sparge the toluene with Argon for 15 minutes before adding to the reaction vessel. Causality: Oxygen poisons the Pd(0) species, stalling the catalytic cycle.
- Reaction: Heat to 100°C for 12-16 hours.
- Workup: Cool to RT, filter through a celite pad (eluting with EtOAc) to remove Palladium black.

Visualization: Bifunctional Synthesis Logic

This diagram maps the decision logic for using this scaffold in library synthesis.



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Figure 2: Orthogonal synthetic pathways utilizing the dual-reactive nature of the scaffold.[1]

Part 5: Waste Management & Deactivation[1][3]

Do not dispose of this compound in general organic waste streams without pretreatment if possible.[1]

- Acidification: Treat waste solutions with dilute HCl.[1] This converts the free aniline to the water-soluble anilinium salt, reducing volatility and skin permeation risk during transport.[1]
- Segregation: Label waste clearly as "Halogenated Organic - Toxic - Aniline Derivative."
- Incineration: The presence of Bromine requires incineration in a facility equipped with scrubbers to capture HBr and Bromine gas byproducts [5].[1]

References

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Sources

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